Acute in Vivo Toxicity Profile of Pelirine in Murine Models
Pelirine exhibits a defined acute toxicity profile in mice with lethality observed at concentrations of 100 mg/kg and above . While the precise LD50 value is not established due to the compound's limited characterization, this lethality threshold provides a critical benchmark for in vivo experimental design. This differentiates Pelirine from well-characterized Rauvolfia alkaloids like reserpine, which exhibits an oral LD50 in mice of approximately 500 mg/kg [1]. The higher toxicity of Pelirine at a lower dose indicates a narrower therapeutic window and distinct biological target engagement compared to its more clinically utilized relatives. Researchers must account for this enhanced toxicity when planning dose-response studies, as the effective dose for its observed hypotensive and CNS effects closely approaches this lethal threshold .
| Evidence Dimension | Acute toxicity (lethality threshold / LD50) in mice |
|---|---|
| Target Compound Data | Lethality observed at ≥100 mg/kg |
| Comparator Or Baseline | Reserpine (oral LD50 ~500 mg/kg) |
| Quantified Difference | Pelirine is lethal at a dose approximately 5-fold lower than reserpine's LD50. |
| Conditions | Mouse model; route of administration not consistently reported but presumed oral or intraperitoneal based on source documents. |
Why This Matters
This quantitative toxicity difference establishes Pelirine as a distinct experimental tool with a unique risk-benefit profile, precluding its use as a direct substitute for reserpine or other Rauvolfia alkaloids in any in vivo study without rigorous independent dose optimization.
- [1] PubChem. Reserpine Compound Summary. Toxicity Section. View Source
